molecular formula C10H16N4O2S B6461833 ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate CAS No. 2549024-15-7

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate

Cat. No. B6461833
CAS RN: 2549024-15-7
M. Wt: 256.33 g/mol
InChI Key: UNJURFOEUGTFTE-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold ( Figure 1A) derivatives possess a wide range of biological activities .


Chemical Reactions Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including our compound of interest, have been synthesized and evaluated for their antibacterial potential . Researchers screened these molecules against various bacterial strains, such as Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria like Staphylococcus aureus, Listeria monocytogenes, and Enterococcus species. Notably, our compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis.

Antitumor Properties

Derivatives of 2-amino-1,3,4-thiadiazoles have attracted interest as potential antitumor agents . While specific studies on our compound are scarce, its structural similarity to other 1,3,4-thiadiazoles suggests that it might exhibit antitumor activity. Further investigations are warranted.

Antifungal Activity

Although limited data exist, some 1,3,4-thiadiazole derivatives have demonstrated antifungal properties . Our compound’s structure suggests that it could potentially inhibit fungal growth, but dedicated studies are needed to confirm this.

Antiparasitic Effects

Certain 1,3,4-thiadiazole derivatives have shown promise as antiparasitic agents . While our compound hasn’t been specifically studied in this context, its chemical framework warrants exploration for antiparasitic activity.

Carbonic Anhydrase Inhibition

Substituted 1,3,4-thiadiazole derivatives have been investigated as carbonic anhydrase inhibitors . These enzymes play crucial roles in physiological processes, and inhibition can have therapeutic implications. Our compound’s potential in this area merits further investigation.

Hsp90 Inhibition

Another group of 1,3,4-thiadiazole derivatives has been explored as inhibitors of heat shock protein 90 (Hsp90) . Hsp90 is involved in protein folding and stability, and inhibiting it can affect various cellular processes. While our compound’s direct interaction with Hsp90 remains unexplored, its structural features suggest potential activity.

Safety and Hazards

The safety information for 2-Amino-5-ethyl-1,3,4-thiadiazole includes hazard statements H315 - H319 - H335, precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, and hazard classifications Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Future research could focus on the synthesis and evaluation of more 1,3,4-thiadiazole derivatives, given their wide range of biological activities and potential for therapeutic use .

properties

IUPAC Name

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJURFOEUGTFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate

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